{[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-18(2)9-12-10-21-7-3-6-19(12)15(20)11-4-5-13-14(8-11)17-22-16-13/h4-5,8,12H,3,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRBCWGQARRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the thiazepane ring through a series of nucleophilic substitution and cyclization reactions. The final step involves the methylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structural features of the compound, which allow it to fit into the active sites of these biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Rigidity :
- The 1,4-thiazepane ring in the target compound introduces greater conformational flexibility compared to the rigid benzodioxine or benzimidazole cores in analogs . This flexibility may enhance binding to biological targets but reduce thermal stability in optoelectronic applications.
Electronic Properties: The benzothiadiazole moiety is a strong electron acceptor, similar to the thiadiazole group in ’s derivatives.
Bioactivity :
- While highlights anticancer activity in benzodioxine-thiadiazole hybrids (e.g., compound II), the dimethylamine group in the target compound could alter pharmacokinetics (e.g., increased solubility or altered membrane permeability) compared to the hydrazine-carbothioamide group .
Synthetic Complexity :
- The synthesis of the target compound likely requires multi-step procedures involving thiazepane ring formation and benzothiadiazole coupling. This contrasts with ’s benzimidazole derivatives, which utilize simpler esterification and amidation steps .
Biological Activity
The compound {[4-(2,1,3-benzothiadiazole-5-carbonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine represents a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound contains a benzothiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The thiazepan ring contributes to the compound's pharmacological profile by influencing solubility and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2S2 |
| Molecular Weight | 285.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of {[4-(2,1,3-benzothiadiazole-5-carbonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine is primarily linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of farnesyltransferase (FT), which is crucial in the post-translational modification of proteins involved in cancer progression .
- Receptor Modulation : The presence of the benzothiadiazole moiety allows for binding to specific receptors, potentially modulating their activity and influencing cellular responses.
Biological Activity Studies
Research studies have demonstrated the compound's efficacy in various biological assays:
- Antimicrobial Activity : In vitro studies indicate that the compound exhibits significant antimicrobial properties against several bacterial strains. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Activity : In cell line assays, the compound demonstrated cytotoxic effects on cancer cells. A notable study reported an IC50 value of 45 nM against H-Ras transformed Rat-1 cells, indicating potent anticancer activity .
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study investigated the effects of the compound on human breast cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis via caspase activation.
- Case Study 2 : Another study focused on its role in inhibiting angiogenesis in tumor models. The compound reduced vascular endothelial growth factor (VEGF) levels significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
